molecular formula C25H28N6O2 B2661947 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377064-74-9

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2661947
CAS-Nummer: 377064-74-9
Molekulargewicht: 444.539
InChI-Schlüssel: LFTCUIXSFOISRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-phenylpropyl substituent at position 7 and a 4-phenylpiperazinyl group at position 7. This scaffold is structurally analogous to xanthine derivatives, which are known for their pharmacological versatility, including antitumor, anti-inflammatory, and antithrombotic activities . The compound’s synthesis typically involves alkylation and nucleophilic substitution reactions, as seen in related purine-dione derivatives .

Eigenschaften

IUPAC Name

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-28-22-21(23(32)27-25(28)33)31(14-8-11-19-9-4-2-5-10-19)24(26-22)30-17-15-29(16-18-30)20-12-6-3-7-13-20/h2-7,9-10,12-13H,8,11,14-18H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCUIXSFOISRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. It has garnered attention for its potential biological activities, particularly in pharmacology. This article will delve into its biological activity, synthesis, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C27H32N6O2C_{27}H_{32}N_{6}O_{2}, indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

The structure features a purine core substituted with various functional groups, including a phenylpiperazine moiety and a phenylpropyl group. This unique arrangement contributes to its biological activity.

IUPAC Name

The IUPAC name for this compound is 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione .

Antiviral Activity

Research has indicated that derivatives of piperazine compounds exhibit antiviral properties. A study focused on the synthesis of 3-phenylpiperidine-2,6-diones reported moderate antiviral activity against several viruses, including HIV-1 and HSV-1. The compound 3g , which shares structural similarities with our target compound, demonstrated significant efficacy in inhibiting viral replication with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

Antibacterial and Antifungal Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as various fungal strains .

The mechanism through which these compounds exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, compounds with arylpiperazine structures are known to act on serotonin receptors, influencing neurotransmitter systems that regulate mood and anxiety .

Synthetic Routes

The synthesis of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Initial steps focus on creating the purine core followed by the introduction of the phenylpiperazine and phenylpropyl groups through substitution reactions .

Case Study 1: Antidepressant Activity

A study evaluated the pharmacological effects of similar dimethylpurine derivatives in male Wistar rats. The results indicated significant mood-modulating effects, suggesting potential applications in treating depression and anxiety disorders .

CompoundActivityCC50 (μM)Target
3gAntiviral (HSV-1)92Vero Cells
Dimethyl derivativeAntidepressant-likeN/ARat Model

Case Study 2: Antimicrobial Efficacy

Another investigation into related piperazine derivatives highlighted their antimicrobial properties against various bacterial strains. The presence of specific functional groups was correlated with enhanced activity against Staphylococcus aureus .

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Research indicates that compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibit antidepressant-like effects. The phenylpiperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives can enhance neurotransmitter levels in the brain, contributing to their therapeutic effects .

Antipsychotic Potential

Similar compounds have been investigated for their antipsychotic properties. The piperazine ring structure is known for its affinity for dopamine receptors, which plays a vital role in managing psychotic disorders. Preclinical studies suggest that such compounds can reduce symptoms associated with schizophrenia .

Drug Development

The compound serves as a lead structure in the development of new pharmaceuticals targeting central nervous system disorders. Its unique combination of a purine base and piperazine side chain allows for modifications that can enhance efficacy and reduce side effects .

Structure-Activity Relationship Studies

Researchers utilize this compound to explore structure-activity relationships (SAR) to identify key functional groups responsible for biological activity. This approach aids in optimizing lead compounds for better pharmacokinetic and pharmacodynamic profiles .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of purine-based compounds for their antidepressant activity using animal models. The results indicated that modifications on the piperazine ring significantly influenced the efficacy of the compounds, with some exhibiting comparable effects to established antidepressants .

Case Study 2: Antipsychotic Screening

Another research effort focused on screening purine derivatives for antipsychotic activity through behavioral assays in rodents. Compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione demonstrated significant reductions in hyperactivity and stereotypic behaviors commonly associated with psychosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several purine-dione derivatives, differing primarily in substituents at positions 7 and 8. Below is a comparative analysis based on the provided evidence:

Compound Name Position 7 Substituent Position 8 Substituent Key Pharmacological Properties Synthesis Yield Reference
3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-purine-2,6-dione (Target) 3-phenylpropyl 4-phenylpiperazin-1-yl Potential antitumor/antithrombotic (inferred) Not reported
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-purine-2,6-dione Pentyl 4-phenylpiperazin-1-yl Structural analog; biological activity not specified Not reported
8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione 3-phenylpropyl (4-ethylpiperazin-1-yl)methyl Enhanced lipophilicity due to ethylpiperazine Not reported
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-purine-2,6-dione (3-29A) Methyl 3,3,3-trifluoropropyl Fluorinated analog; improved metabolic stability 49%
8-Caffeinyl-triazolylmethoxy-purine-2,6-dione (22a) 3-phenylpropyl Triazolylmethoxy Anticandidate activity (in vitro) 73%
F-168 (3-methyl-8-piperazin-1-yl-7-thietan-3-yl-purine-2,6-dione HCl) Thietan-3-yl Piperazin-1-yl Potent antithrombotic (superior to eptifibatide) Not reported

Key Observations

Substituent Effects on Activity :

  • The 4-phenylpiperazinyl group (Target and ) is associated with receptor-binding affinity, particularly in neurological and cardiovascular targets .
  • Fluorinated substituents (e.g., 3-29A in ) enhance metabolic stability, a critical factor in drug development.
  • The 3-phenylpropyl chain (Target and ) may improve membrane permeability compared to shorter alkyl chains (e.g., pentyl in ).

Synthetic Accessibility :

  • Yields for purine-dione derivatives vary widely (49–94%), with higher yields observed in intermediates (e.g., 76–94% for linagliptin precursors in ). The target compound’s synthesis likely follows similar pathways but lacks reported optimization data.

Pharmacological Potential: The F-168 analog () demonstrates the therapeutic promise of this scaffold, showing superior antithrombotic activity in preclinical models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.